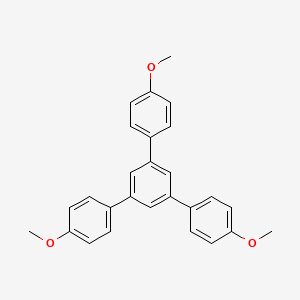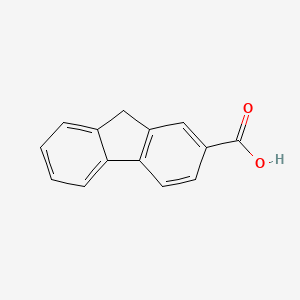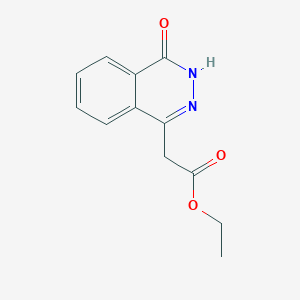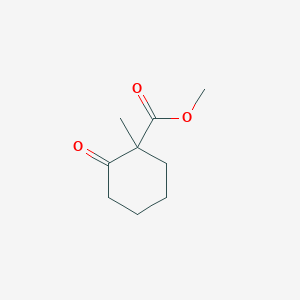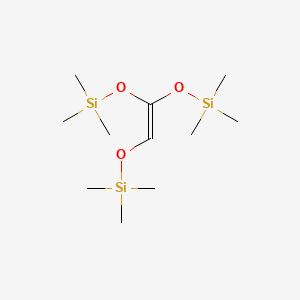
三(三甲基硅氧基)乙烯
概述
描述
Tris(trimethylsiloxy)ethylene is a chemical compound with the linear formula: [(CH3)3SiO]2C=CHOSi(CH3)3 . It has a molecular weight of 292.59 .
Synthesis Analysis
Tris(trimethylsiloxy)ethylene has been used in the stereospecific synthesis of insecticide ajuqarin-IV and microwave-assisted synthesis of 2-hydroxy-1-phenylethanone . It has also been used in the preparation of silicone modified polyurethane acrylate (SPUA) prepolymers .
Molecular Structure Analysis
The molecular structure of Tris(trimethylsiloxy)ethylene consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .
Chemical Reactions Analysis
Tris(trimethylsiloxy)ethylene has been used in the preparation of silicone modified polyurethane acrylate (SPUA) prepolymers . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Physical And Chemical Properties Analysis
Tris(trimethylsiloxy)ethylene is a liquid at room temperature . It has a refractive index of 1.420 .
作用机制
Tris(trimethylsilyloxy)ethylene, also known as Tris(trimethylsiloxy)ethylene or 2,2,7,7-tetramethyl-4-((trimethylsilyl)oxy)-3,6-dioxa-2,7-disilaoct-4-ene, is a chemical compound with the molecular formula C11H28O3Si3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
实验室实验的优点和局限性
The advantages of using Tris(trimethylsiloxy)ethylene in laboratory experiments include its low toxicity, low volatility, and its ability to be used in a variety of laboratory experiments. Additionally, it can be used as a solvent and as a coating agent. Furthermore, it can be used in the synthesis of a variety of compounds, including drugs, polymers, and catalysts. However, one of the limitations of using Tris(trimethylsiloxy)ethylene in laboratory experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
For Tris(trimethylsiloxy)ethylene research include its use as a drug delivery system, its use in the synthesis of polymers and catalysts, and its use as a coating agent. Additionally, further research is needed to better understand its biochemical and physiological effects. Furthermore, further research is needed to explore its potential as a reagent in the synthesis of other compounds. Finally, further research is needed to explore its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent.
科学研究应用
有机合成和立体选择性反应
三(三甲基硅氧基)乙烯是一种用途广泛的有机合成试剂。 它已被用于合成杀虫剂的立体选择性合成,例如阿菊酯-IV 。研究人员用它来引入官能团或以高立体选择性创建复杂的分子。
微波辅助反应
该化合物在微波辅助反应中具有实用价值。 例如,它已被用于合成2-羟基-1-苯基乙酮 。微波辐射可以加速化学反应,提高产率,缩短反应时间,使该化合物在绿色化学方法中具有价值。
表面改性和疏水涂层
从之前的研究来看,侧链三(三甲基硅氧基)硅烷丙基基团在聚氨酯薄膜中表现出表面迁移趋势。 这种迁移即使在低硅含量的情况下也能提高表面疏水性和耐水性 。因此,该化合物可用于制造防水涂层或改性表面。
安全和危害
属性
IUPAC Name |
1,2-bis(trimethylsilyloxy)ethenoxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28O3Si3/c1-15(2,3)12-10-11(13-16(4,5)6)14-17(7,8)9/h10H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZGHPGTZRTDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=C(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219144 | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69097-20-7 | |
| Record name | 2,2,7,7-Tetramethyl-4-[(trimethylsilyl)oxy]-3,6-dioxa-2,7-disilaoct-4-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [vinyl-2-ylidenetris(oxy)]tris[trimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Tris(trimethylsilyloxy)ethylene in organic synthesis?
A1: Tris(trimethylsilyloxy)ethylene is primarily utilized for the one-carbon chain extension of carboxylic acid chlorides to yield terminal α-hydroxy ketones. [, ] This reaction proceeds under Lewis acid catalysis and can be performed even in the absence of a solvent. []
Q2: Are there any advantages to using Triethylamine in conjunction with Tris(trimethylsilyloxy)ethylene for the synthesis of α-hydroxy ketones from acid chlorides?
A2: Yes, incorporating Triethylamine offers several benefits. Firstly, it enhances the reactivity of the acid chloride, facilitating the reaction. Secondly, it serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction. [] This scavenging action is crucial as HCl can decompose the silylated enol intermediate. Thirdly, Triethylamine protects the silylated enol, thereby eliminating the need for an excess of Tris(trimethylsilyloxy)ethylene. []
Q3: What are the key physical properties and storage recommendations for Tris(trimethylsilyloxy)ethylene?
A3: Tris(trimethylsilyloxy)ethylene is a colorless liquid with a boiling point of 54-56°C at 0.1 mmHg and a density of 0.886 g/cm3. [] It is soluble in common organic solvents but reacts with and is insoluble in water. [] Given its reactivity with protic solvents, it's crucial to store Tris(trimethylsilyloxy)ethylene in a sealed container away from atmospheric moisture. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


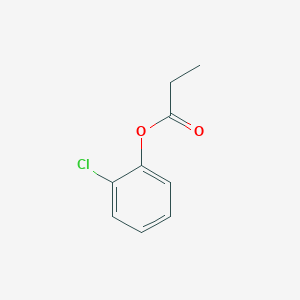
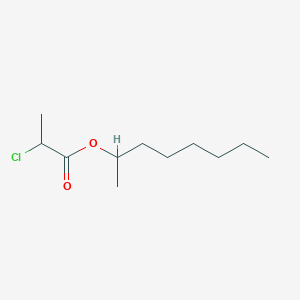
![Tetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1296477.png)
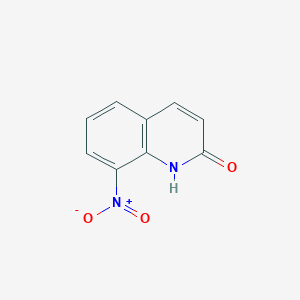


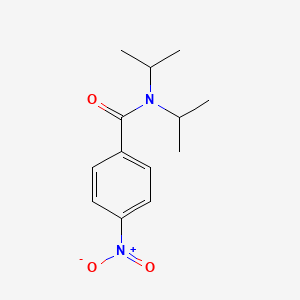
![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)
